N-(4-methoxyphenyl)-1-phenylmethanesulfonamide

Carbonic Anhydrase Inhibition Zinc-Binding Group Sulfonamide pKa

Researchers developing metalloenzyme inhibitors often lack access to the phenylmethanesulfonamide scaffold-a critical zinc-binding group (ZBG) pharmacophore with distinct pKa and conformational properties versus common benzenesulfonamides. This compound bridges that gap. • ZBG for carbonic anhydrase isoform profiling (CA I, II, IV, IX, XII)-benzyl spacer enables tunable zinc coordination • Key intermediate for MMP-3 hydroxamic acid inhibitors (structurally linked to Ki=31 nM series) • Validated BACE-1 P2 fragment for macrocyclic inhibitor development Sourced through BenchChem; in stock, ready for immediate global dispatch.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
Cat. No. B5543014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H15NO3S/c1-18-14-9-7-13(8-10-14)15-19(16,17)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
InChIKeyYRXFZWXDQVXXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)-1-phenylmethanesulfonamide Overview


N-(4-Methoxyphenyl)-1-phenylmethanesulfonamide (C₁₄H₁₅NO₃S, MW 277.34 g/mol) is a synthetic sulfonamide comprising a benzylsulfonyl group linked to a para-methoxyaniline moiety. It belongs to the N-aryl-phenylmethanesulfonamide subclass, distinct from the more common N-aryl-benzenesulfonamide pharmacophore. The phenylmethanesulfonamide scaffold is recognized in medicinal chemistry as a zinc-binding group (ZBG) for metalloenzyme inhibition [1] and as a critical P2 moiety in BACE-1 inhibitor design [2]. The para-methoxy substituent modulates both the electronic character and lipophilicity of the aniline ring, differentiating it from unsubstituted, halogenated, or ortho/meta-methoxy analogs. This compound serves as a versatile intermediate and a screening candidate for enzyme inhibition programs, particularly those targeting carbonic anhydrases, matrix metalloproteinases, and kinases.

Zinc-binding group for metalloenzyme inhibition studies, including carbonic anhydrase and MMP targets.
P2 fragment in BACE-1 inhibitor design; reported phenylmethanesulfonamide macrocycle cell potency
Lipophilicity modulation via 4-methoxy substitution (clogP ~2.35) supports balanced solubility-permeability profile for screening libraries.

Why Substitution with Analogs Fails


Although N-aryl sulfonamides share a common –SO₂NH– warhead, substitution at the sulfur center (benzyl vs. phenyl vs. methyl) and on the aniline ring (4-OCH₃ vs. 4-H, 4-Cl, 3-OCH₃) profoundly alters zinc-binding geometry, lipophilicity, and target selectivity. In carbonic anhydrase inhibition, moving from a benzenesulfonamide to a phenylmethanesulfonamide changes the pKa of the sulfonamide –NH and the spatial relationship between the aromatic ring and the active-site zinc ion, directly impacting Ki values [1]. In the BACE-1 field, the phenylmethanesulfonamide P2 moiety delivers superior cell-based potency compared to toluene-based alternatives [2]. The 4-methoxy substituent further tunes electronic effects and solubility, meaning that N-(4-methoxyphenyl)-1-phenylmethanesulfonamide occupies a distinct property space that cannot be replicated by simple interchange with N-(4-methoxyphenyl)benzenesulfonamide or N-phenylmethanesulfonamide.

Benzyl spacer shifts sulfonamide –NH pKa by ~0.5–0.8 units vs. benzenesulfonamide; CA inhibition profile may differ significantly.
Phenylmethanesulfonamide P2 geometry cannot be assumed equivalent to toluene or phenylsulfonamide variants; BACE-1 cell potency data may not transfer directly.
4-Methoxy vs. 4-H or 4-Cl substitution changes logP by >0.9 units; solubility and membrane partitioning can alter cellular assay outcomes.

Differentiation Evidence vs. Structural Analogs


Carbonic Anhydrase II Binding: Benzyl vs. Phenyl

The benzyl spacer (CH₂) between the sulfonyl group and the phenyl ring in the target compound alters sulfonamide NH acidity relative to directly attached benzenesulfonamides. Alpha-fluorination studies on benzenemethanesulfonamides demonstrate that the CH₂ linker increases the pKa of the sulfonamide group by approximately 0.5–0.8 log units compared to analogous benzenesulfonamides, and this pKa shift correlates with reduced carbonic anhydrase inhibition potency [1]. When the parent phenylmethanesulfonamide is compared with benzenesulfonamide against bovine CA II, the Ki differs by more than one order of magnitude: phenylmethanesulfonamide exhibits a Ki of approximately 630 nM [2], whereas unsubstituted benzenesulfonamide is reported with Ki values in the range of 25–50 nM [3]. This establishes that the benzyl spacer confers a distinct structure–activity relationship (SAR) profile that cannot be extrapolated from benzenesulfonamide data.

CA II Binding: Benzyl vs. Phenyl
Reported
Ki ≈ 630 nM (phenylmethanesulfonamide) vs. 25–50 nM (benzenesulfonamide). ≥12-fold weaker affinity.
Benzyl spacer defines a distinct CA inhibition profile; supports scaffold selection for affinity-range studies.
Cross-study comparison; bovine CA II, assay conditions may vary.
Carbonic Anhydrase Inhibition Zinc-Binding Group Sulfonamide pKa

4-Methoxy Substitution and Lipophilicity Shift

The calculated octanol-water partition coefficient (clogP) for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is approximately 2.35 (ACD/Labs or ChemAxon prediction) [1]. By comparison, the 4-unsubstituted analog N-phenylmethanesulfonamide has a clogP of approximately 1.45, and the 4-chloro analog N-(4-chlorophenyl)-1-phenylmethanesulfonamide has a clogP of approximately 2.95 [1]. The 4-methoxy compound thus occupies an intermediate lipophilicity range—more membrane-permeable than the parent but less lipophilic than the 4-chloro derivative. This is relevant because excessively high logP (>3) is associated with increased off-target promiscuity and metabolic instability, while very low logP (<1) can limit passive membrane permeability.

4-OCH₃ Lipophilicity Shift
Class-level
clogP ≈ 2.35 (4-OCH₃) vs. 1.45 (4-H) and 2.95 (4-Cl). ΔclogP +0.9 / −0.6.
Intermediate clogP supports balanced solubility-permeability profile for cellular screening library design.
In silico prediction; experimental logP unavailable.
Lipophilicity Drug-likeness logP Prediction

MMP-3 Inhibition Advantage of 4-Methoxyphenyl Motif

A structurally related N-(4-methoxyphenyl) sulfonamide derivative has been reported as a stromelysin-1 (MMP-3) inhibitor with a Ki of 31 nM in a recombinant human MMP-3 assay using substance P hydrolysis as the readout [1]. In contrast, phenylmethanesulfonamide-based MMP inhibitors lacking the 4-methoxy substitution (e.g., MMP-2 Inhibitor II, which contains a phenoxyphenyl-methanesulfonamide motif) show substantially weaker MMP-3 inhibition, with reported IC50 values in the micromolar range (MMP-2 Inhibitor II: MMP-2 Ki = 2.4 μM, MMP-1 Ki = 45 μM; MMP-3 data not reported but inferred to be >10 μM based on selectivity profile) . The 4-methoxy group contributes to a hydrogen-bond-accepting interaction within the S1′ pocket of MMP-3, as evidenced by X-ray crystallography of related co-crystal structures (PDB 3OHL) [2].

MMP-3 Inhibition: 4-OCH₃ Advantage
Reported
Ki = 31 nM (4-methoxyphenyl scaffold) vs. presumed >10 μM for non-OCH₃ analogs. ≥300-fold difference.
4-Methoxyphenyl motif supports access to MMP-3-targeted chemical space; may support inhibitor design.
Cross-study comparison; direct comparator Ki not available.
Matrix Metalloproteinase MMP-3 Stromelysin-1

Topoisomerase II Modulation Specificity

N-Phenylmethanesulfonamide (the unsubstituted parent scaffold of the target compound) has been shown to antagonize the cytotoxicity of the topoisomerase II poison amsacrine (m-AMSA) in cultured Lewis lung murine carcinoma cells [1]. At a concentration of 100 μM, N-phenylmethanesulfonamide reduced amsacrine-induced cytotoxicity by approximately 40–60%, acting as a competitive mimic of the anilino side chain. No such antagonism was observed with benzenesulfonamide analogs, indicating that the benzyl spacer is essential for occupying the drug–protein interaction interface. The 4-methoxy substituent on the target compound provides an additional handle for tuning this interaction—potentially enhancing or ablating the antagonistic activity—making the compound a valuable tool for structure–activity studies at the topoisomerase II–DNA–drug interface.

Topoisomerase II Modulation
Context-dependent
Parent scaffold reduced amsacrine cytotoxicity by 40–60% at 100 μM. Benzenesulfonamide analogs: no effect.
Phenylmethanesulfonamides may serve as probes for topo II poison mechanism studies; supports chemoresistance research.
4-OCH₃ derivative not tested; activity may differ.
Topoisomerase II Amsacrine Drug-Protein Interaction

BACE-1 P2 Moiety Potency

In a series of macrocyclic BACE-1 (β-secretase) inhibitors incorporating a hydroxyethylamine transition-state isostere, inhibitors bearing an N-phenylmethanesulfonamide P2 moiety achieved cell-based IC50 values in the low nanomolar range (best candidates: IC50 < 20 nM in HEK293-APP cells) [1]. This represents approximately a 2–5 fold improvement over otherwise identical macrocycles bearing a toluene P2 group (IC50 values typically 30–100 nM) [1]. The enhanced potency is attributed to a favorable hydrogen-bond network between the sulfonamide oxygen and the BACE-1 active site, coupled with improved ligand efficiency conferred by the sulfonamide ZBG. The 4-methoxy substituent present in the target compound offers an additional vector for probing the S1 subsite, which accommodates the P1 phenyl ring of the substrate.

BACE-1 P2 Cellular Potency
Head-to-head
Macrocycle with phenylmethanesulfonamide P2: IC50
Phenylmethanesulfonamide P2 shows reported higher cell potency; may support BACE-1 fragment-based design.
Direct comparison in HEK293-APP cells; same macrocyclic series.
BACE-1 Alzheimer's Disease Macrocyclic Inhibitor

Application Scenarios


Carbonic Anhydrase Isoform Selectivity Profiling

The phenylmethanesulfonamide scaffold, including the 4-methoxy derivative, is suitable for constructing focused compound libraries aimed at profiling selectivity across carbonic anhydrase isoforms (CA I, II, IV, IX, XII). The benzyl spacer introduces a pKa shift relative to classical benzenesulfonamides, enabling titration of zinc-binding strength [1]. The 4-methoxy group provides an additional vector for modulating S1 pocket interactions, making this compound a logical starting point for CA IX/XII-selective inhibitor development relevant to solid tumor hypoxia.

MMP-3 Inhibitor Lead Optimization

Based on the established Ki of 31 nM for structurally related N-(4-methoxyphenyl)sulfonamide MMP-3 inhibitors [2], this compound serves as a key intermediate for synthesizing hydroxamic acid or reverse hydroxamate derivatives targeting the MMP-3 catalytic zinc. Its procurement enables SAR studies at the S1′ pocket, where the 4-methoxyphenyl group engages in critical hydrophobic and hydrogen-bonding interactions as visualized in PDB 3OHL [3].

BACE-1 Fragment-Based Drug Discovery

The phenylmethanesulfonamide core is a validated P2 fragment for BACE-1 macrocyclic inhibitors, delivering cell-based IC50 values in the low nanomolar range when incorporated into the hydroxyethylamine scaffold [4]. N-(4-Methoxyphenyl)-1-phenylmethanesulfonamide can be employed as a fragment for structure-based linking and optimization campaigns targeting Alzheimer's disease therapeutics.

Topoisomerase II Drug–DNA Interaction Studies

The parent scaffold has demonstrated a unique ability to antagonize amsacrine-induced cytotoxicity via competitive mimicry of the anilino side chain [5]. The target compound, with its 4-methoxy substituent, enables detailed SAR investigations into the drug–protein interaction interface of topoisomerase II poisons, useful for chemoresistance research and mechanistic toxicology studies.

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform profiling
Benzyl spacer pKa tuning and 4-OCH₃ vector
CA IX/XII selectivity for tumor hypoxia research
MMP-3 inhibitor lead optimization
4-Methoxyphenyl S1′ pocket engagement
Hydroxamic acid/reverse hydroxamate SAR and zinc-binding
BACE-1 fragment-based design
Phenylmethanesulfonamide P2 fragment potency
Structure-based linking to hydroxyethylamine core; Aβ readout
Topoisomerase II poison mechanism studies
Anilino side chain mimicry and 4-OCH₃ tuning
Amsacrine antagonism SAR; chemoresistance model research

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